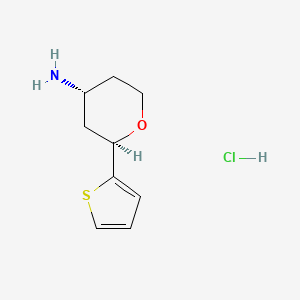

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4R)-2-thiophen-2-yloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c10-7-3-4-11-8(6-7)9-2-1-5-12-9;/h1-2,5,7-8H,3-4,6,10H2;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOGIEWQYLQFTP-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes or receptors, leading to its observed effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxane Derivatives with Aromatic Substituents

4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride ()

- Structure : Oxane ring with a 3-(trifluoromethyl)phenyl group at the 4-position.

- Key Differences : The trifluoromethylphenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound. This substitution impacts solubility and receptor interactions.

- Molecular Formula: C₁₂H₁₅ClF₃NO

- Molecular Weight : 294.7 g/mol

- Applications : Likely explored for CNS or antimicrobial activity due to aromatic fluorination .

4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride ()

Cyclohexane and Spirocyclic Analogs

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine Hydrochloride ()

- Structure : Cyclohexane ring with an iodopyridinyloxy substituent.

- Key Differences : The larger cyclohexane ring and iodine atom increase steric bulk and polarizability, affecting binding kinetics.

- Molecular Formula : C₁₁H₁₆ClIN₂O

- Molecular Weight : 385.6 g/mol

- Applications : Iodinated compounds are often used in imaging or as kinase inhibitors .

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Hydrochloride ()

- Structure : Spirocyclic system combining oxane and azaspiro motifs.

- Key Differences : The spiro architecture introduces conformational rigidity, which may enhance selectivity in target binding.

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : 206.7 g/mol

- Applications : Spirocyclic amines are prevalent in drug discovery for their metabolic stability .

Pyrrolidine and Pyrrolidine Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride ()

- Structure : Five-membered pyrrolidine ring with fluorine and methyl groups.

- Key Differences : Smaller ring size and fluorination increase electronegativity, influencing bioavailability.

- Molecular Formula : C₅H₁₁ClFN

- Molecular Weight : 139.6 g/mol

- Applications : Fluorinated pyrrolidines are common in antiviral and antipsychotic agents .

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride ()

- Structure : Hydroxyl and ester groups on a pyrrolidine ring.

- Key Differences : The carboxylate ester enhances solubility, while the hydroxyl group enables hydrogen bonding.

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.6 g/mol

- Applications : Used as intermediates in peptide mimetics or enzyme inhibitors .

Data Table: Structural and Molecular Comparisons

*Target compound's molecular formula is inferred from structural analysis.

Key Findings and Implications

- Stereochemistry : (2R,4R) configurations in compounds like the target and ’s pyrrolidine derivative are critical for bioactivity, suggesting enantioselective synthesis is essential .

- Substituent Effects : Thiophene (electron-rich) vs. trifluoromethylphenyl (electron-poor) groups modulate electronic properties and binding interactions .

- Ring Size and Rigidity : Oxane and cyclohexane derivatives offer conformational flexibility, while spirocyclic systems () enhance selectivity .

- Antimicrobial Potential: Structural analogs in highlight the therapeutic relevance of chiral amine-containing heterocycles .

Biologische Aktivität

(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, anticancer, and antimicrobial activities, supported by data tables and research findings.

Chemical Structure

The compound's structure can be described as a thiophene derivative with an oxanamine moiety. Its stereochemistry is significant for its biological activity, particularly in interactions with biological targets.

Antiviral Activity

Research has indicated that compounds similar to (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride exhibit promising antiviral properties. For instance, studies on related thiophene derivatives have shown activity against various strains of viruses, including HIV. The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | Virus Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride | HIV | TBD | Inhibition of reverse transcriptase |

| (-)-(2R,4R)-1-(2-hydroxymethyl-1,3-dioxolan-4-yl)thymine | HIV | 0.5 | NRTI resistance modulation |

| Triazolethione derivatives | Influenza | 1.0 | Inhibition of viral polymerase |

Anticancer Activity

Compounds containing thiophene rings have been studied for their anticancer properties. In particular, (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride has shown potential in inhibiting cancer cell proliferation.

Case Study: Inhibition of Colon Cancer Cells

A study evaluated the effect of thiophene derivatives on HCT-116 colon carcinoma cells. The results indicated that certain derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines.

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride | HCT-116 | TBD | Current Study |

| Compound A | T47D (Breast) | 27.3 | |

| Compound B | MCF7 (Breast) | 43.4 |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds similar to (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride exhibit activity against various bacteria and fungi.

Table 3: Antimicrobial Activity

The mechanisms underlying the biological activities of (2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride are diverse:

- Inhibition of Enzymatic Activity : Many thiophene derivatives inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Interference with Cellular Pathways : These compounds may disrupt signaling pathways critical for cell survival and proliferation in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which can contribute to their overall therapeutic effects.

Q & A

Basic: What are the key analytical methods for characterizing the stereochemical purity of (2R,4R)-2-Thiophen-2-yloxan-4-amine hydrochloride?

Answer:

Stereochemical purity is critical for reproducibility in pharmacological studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is the gold standard. Pair this with polarimetric analysis to confirm enantiomeric excess (ee) . For validation, cross-reference with pharmacopeial standards (e.g., British Pharmacopoeia) for impurity thresholds (e.g., ≤0.1% for diastereomers) .

Basic: How is (2R,4R)-2-Thiophen-2-yloxan-4-amine hydrochloride synthesized, and what are common intermediates?

Answer:

The synthesis typically involves a stereoselective cyclization of thiophene-containing precursors. For example:

- Step 1 : React thiophen-2-ylmagnesium bromide with a protected (2R,4R)-oxan-4-amine derivative under inert conditions.

- Step 2 : Deprotect the amine using HCl to form the hydrochloride salt.

Key intermediates include 4-[(4-fluorophenyl)methyl]oxan-4-amine hydrochloride (structurally analogous) and thiophene-substituted oxazolines .

Advanced: How do stereochemical variations (e.g., 2S,4S isomer) affect the compound’s biological activity?

Answer:

Stereochemistry profoundly impacts receptor binding. For example:

- In vitro studies : The (2R,4R) isomer may exhibit higher affinity for serotonin receptors compared to (2S,4S) due to spatial compatibility with hydrophobic binding pockets.

- Methodological note : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and validate with radioligand displacement assays .

Advanced: What strategies resolve contradictions in stability data under varying pH conditions?

Answer:

Discrepancies in stability studies often arise from hydrolysis kinetics. To resolve:

- Experimental design : Conduct accelerated stability testing (40°C/75% RH) across pH 1–7.4 (simulating gastric to physiological conditions).

- Analytical tools : Use LC-MS to identify degradation products (e.g., oxan ring-opening derivatives). Compare with pharmacopeial impurity profiles (e.g., EP/BP standards) .

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure).

- Ventilation : Use fume hoods during weighing or solvent-based procedures.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No special firefighting agents required .

Advanced: How can researchers mitigate interference from thiophene derivatives in spectroscopic analysis?

Answer:

Thiophene’s UV absorbance (~250 nm) can overlap with target peaks. Mitigation strategies:

- Derivatization : Convert the amine to a non-UV-absorbing derivative (e.g., trifluoroacetamide).

- Chromatographic separation : Optimize mobile phase (e.g., acetonitrile:ammonium acetate gradient) to resolve co-eluting impurities .

Basic: What computational models predict the compound’s solubility and bioavailability?

Answer:

- Solubility : Use the General Solubility Equation (GSE) with logP values (experimental or predicted via ChemAxon).

- Bioavailability : Apply the Lipinski Rule of Five and ADMET predictors (e.g., SwissADME) to assess permeability and metabolic stability .

Advanced: How are pharmacopeial impurity limits validated for this compound?

Answer:

Validation follows ICH Q3A/B guidelines:

- Identification : LC-MS/MS for structural elucidation of impurities (e.g., methyl 4-methyl-3-thiophene-2-carboxylate hydrochloride).

- Quantification : Use external calibration curves with reference standards (e.g., LGC Standards’ MM0369.05/06) .

Basic: What in vivo models are suitable for studying its pharmacokinetics?

Answer:

- Rodent models : Sprague-Dawley rats for IV/PO administration; collect plasma samples at t=0.25, 0.5, 1, 2, 4, 8, 24h.

- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Advanced: How do researchers reconcile discrepancies in reported receptor binding affinities?

Answer:

Variability often stems from assay conditions. Standardize protocols:

- Radioligand choice : Use [³H]-labeled analogs for saturation binding.

- Buffer composition : Include 0.1% BSA to reduce non-specific binding.

- Data normalization : Express results as % displacement relative to controls (e.g., 10 µM serotonin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.